molecular formula C21H22N2O2S B11349640 4-((3-(4-Methoxyphenoxy)propyl)thio)-2-methyl-6-phenylpyrimidine

4-((3-(4-Methoxyphenoxy)propyl)thio)-2-methyl-6-phenylpyrimidine

Cat. No.: B11349640
M. Wt: 366.5 g/mol
InChI Key: FKCRBZAPOYDOGS-UHFFFAOYSA-N
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Description

4-{[3-(4-METHOXYPHENOXY)PROPYL]SULFANYL}-2-METHYL-6-PHENYLPYRIMIDINE is a complex organic compound with a unique structure that includes a pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(4-METHOXYPHENOXY)PROPYL]SULFANYL}-2-METHYL-6-PHENYLPYRIMIDINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methoxyphenol with 3-chloropropyl methanesulfonate to form 3-(4-methoxyphenoxy)propyl methanesulfonate . This intermediate is then reacted with 2-methyl-6-phenylpyrimidine-4-thiol under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(4-METHOXYPHENOXY)PROPYL]SULFANYL}-2-METHYL-6-PHENYLPYRIMIDINE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may have biological activity and can be studied for potential therapeutic applications.

    Medicine: The compound itself or its derivatives could be investigated for use as pharmaceuticals.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[3-(4-METHOXYPHENOXY)PROPYL]SULFANYL}-2-METHYL-6-PHENYLPYRIMIDINE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenoxy)propyl methanesulfonate: An intermediate in the synthesis of the target compound.

    2-Methyl-6-phenylpyrimidine-4-thiol: Another intermediate used in the synthesis.

Uniqueness

4-{[3-(4-METHOXYPHENOXY)PROPYL]SULFANYL}-2-METHYL-6-PHENYLPYRIMIDINE is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C21H22N2O2S

Molecular Weight

366.5 g/mol

IUPAC Name

4-[3-(4-methoxyphenoxy)propylsulfanyl]-2-methyl-6-phenylpyrimidine

InChI

InChI=1S/C21H22N2O2S/c1-16-22-20(17-7-4-3-5-8-17)15-21(23-16)26-14-6-13-25-19-11-9-18(24-2)10-12-19/h3-5,7-12,15H,6,13-14H2,1-2H3

InChI Key

FKCRBZAPOYDOGS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)SCCCOC2=CC=C(C=C2)OC)C3=CC=CC=C3

Origin of Product

United States

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